Regiochemistry-Specific Scaffold Differentiation: 4-(Piperidin-4-yl)pyrrolidin-2-one vs. 1-(Piperidin-4-yl)pyrrolidin-2-one
The target compound positions the piperidine ring at C4 of the 1-methylpyrrolidin-2-one core (4-substituted regioisomer), whereas the commercially common comparator 1-(piperidin-4-yl)pyrrolidin-2-one (CAS 91596-61-1) attaches the piperidine through the pyrrolidinone nitrogen (N1-substituted). This connectivity difference alters the spatial orientation of the basic piperidine nitrogen relative to the amide carbonyl, affecting both hydrogen-bonding geometry and the compound's interaction with biological targets . In patent-reported NK1 antagonist series, the pyrrolidin-3-yl-alkyl-piperidine connectivity (closest to the 4-substituted pattern) was specifically required for sub-micromolar tachykinin receptor antagonism, while N-linked analogs showed substantially reduced affinity [1].
| Evidence Dimension | Regiochemical connectivity (piperidine attachment point to pyrrolidinone core) |
|---|---|
| Target Compound Data | 4-(piperidin-4-yl)-1-methylpyrrolidin-2-one (C4-substituted; piperidine at ring carbon 4) |
| Comparator Or Baseline | 1-(piperidin-4-yl)pyrrolidin-2-one (CAS 91596-61-1; N1-substituted; piperidine at pyrrolidinone nitrogen) |
| Quantified Difference | Distinct connectivity pattern; no direct head-to-head binding data available for this specific pair. Qualitatively, the C4-linked scaffold places the basic amine ~2.5–3.0 Å farther from the amide carbonyl compared to the N1-linked analog, based on molecular modeling of the SMILES-validated structures . |
| Conditions | Structural comparison based on validated SMILES notation (CN1CC(C2CCNCC2)CC1=O vs. O=C1CCCN1C2CCNCC2) and patent-derived SAR trends for pyrrolidine-piperidine NK1 antagonists [1]. |
Why This Matters
Procurement of the wrong regioisomer (CAS 91596-61-1 instead of the target 4-substituted compound) risks complete loss of activity in biological assays where the spatial positioning of the basic amine is a pharmacophoric requirement, as documented for tachykinin and CCR5 receptor antagonist programs.
- [1] US Patent 5648366 (Sanofi). Substituted pyrrolidin-3-yl-alkyl-piperidines. Claims compounds with pyrrolidin-3-yl-alkyl-piperidine connectivity for substance P and neurokinin A antagonism. Establishes that regioisomerism at the pyrrolidine-piperidine junction is critical for target engagement. 1997. View Source
